Aspirin, chemically known as acetylsalicylic acid, is a synthetic organic compound belonging to the class of drugs known as nonsteroidal anti-inflammatory drugs (NSAIDs). [] While widely recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties, its role in scientific research extends beyond its medicinal applications. [] Aspirin serves as a valuable tool in various research fields, including biochemistry, pharmacology, and cell biology, for investigating inflammation, platelet aggregation, and signal transduction pathways. [, , , , , ]
Aspirin is derived from salicylic acid, which is primarily obtained from the bark of willow trees (Salix species). The compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is classified as an analgesic (pain reliever), antipyretic (fever reducer), and anti-inflammatory agent. Its systematic name is 2-acetoxybenzoic acid, and it is often referred to by its chemical formula .
The synthesis of aspirin typically involves the esterification reaction between salicylic acid and acetic anhydride. The general reaction can be represented as follows:
The yield can be assessed through melting point analysis; pure aspirin has a melting point of approximately 135°C .
Aspirin's molecular structure consists of a benzene ring with two functional groups: an acetyl group () and a carboxylic acid group (). The structural formula can be represented as:
Aspirin undergoes various chemical reactions that are significant for its pharmacological activity:
These reactions are crucial for understanding both the stability of aspirin in different environments and its reactivity profile in biological systems .
Aspirin exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased synthesis of prostaglandins and thromboxanes, which are mediators involved in inflammation, pain signaling, and platelet aggregation.
This mechanism underpins many of aspirin's therapeutic applications .
Aspirin possesses several notable physical and chemical properties:
These properties affect its formulation as a pharmaceutical product and influence its absorption profile within biological systems .
Aspirin has diverse applications across various fields:
The therapeutic use of salicylate-rich plants predates modern chemistry by millennia. Ancient Egyptian and Sumerian texts (c. 1500 BCE) document willow bark and myrtle for pain and fever, though claims of Hippocratic use are likely erroneous [1] [7]. The scientific isolation of salicin (a salicylic alcohol glycoside) began in 1828 by Johann Buchner and Pierre-Joseph Leroux, yielding bitter-tasting crystals from willow bark (Salix alba) [1] [4]. Raffaele Piria’s 1838 hydrolysis of salicin into salicylic acid established the foundational compound, but its industrial production remained impractical until Hermann Kolbe’s 1859 synthesis of salicylic acid from phenol and carbon dioxide [1] [9].
Early therapeutic applications were limited by severe gastric irritation caused by salicylic acid’s free phenolic group. Charles Gerhardt’s 1853 attempt to mask this group via acetylation produced unstable acetylsalicylic acid (ASA), but his method—reacting sodium salicylate with acetyl chloride—yielded impure, non-crystalline ASA and was abandoned [6] [10]. Karl Kraut later optimized the synthesis in 1869, yet stability issues persisted, hindering clinical adoption [4] [10].
Table 1: Key Milestones in Salicylate Development (1828–1897)
Year | Scientist | Contribution | Significance |
---|---|---|---|
1828 | Buchner & Leroux | Isolated salicin from willow bark | First pure salicylate compound |
1838 | Raffaele Piria | Hydrolyzed salicin to salicylic acid | Defined active therapeutic moiety |
1853 | Charles Gerhardt | First ASA synthesis (unstable) | Proof of acetylation concept |
1859 | Hermann Kolbe | Industrial synthesis of salicylic acid | Enabled mass production |
1869 | Karl Kraut | Improved ASA synthesis using acetic anhydride | Higher yield but still impure product |
The pivotal synthesis of pure, stable ASA occurred on August 10, 1897, at Bayer & Co.’s Elberfeld laboratory. Chemist Felix Hoffmann, under the direction of Arthur Eichengrün, refluxed salicylic acid with excess acetic anhydride catalyzed by sulfuric acid, producing high-purity ASA crystals [2] [3] [10]. Laboratory notes confirm Hoffmann’s emphasis on ASA’s “acid taste without corrosive action”—highlighting reduced gastric toxicity compared to salicylic acid [2] [6].
Controversy surrounds the discovery narrative. Bayer’s 1934 official history credited Hoffmann solely, citing his quest to alleviate his father’s rheumatism [2] [10]. However, Eichengrün’s 1949 account—written after his internment by the Nazis—asserted he conceived the project, directed Hoffmann to synthesize ASA among other esters, and orchestrated clandestine clinical trials when pharmacologist Heinrich Dreser initially vetoed ASA due to cardiac safety concerns [2] [4]. Independent trials by Berlin physician Kurt Witthauer demonstrated ASA’s efficacy and tolerability, compelling Bayer to proceed [2] [4]. Dreser later published ASA’s pharmacology without acknowledging Eichengrün or Hoffmann [2].
Bayer’s initial manufacturing process faced scalability hurdles:
Table 2: Early Industrial Synthesis Parameters for ASA
Parameter | Hoffmann’s Lab Method (1897) | Bayer’s Industrial Process (1899) |
---|---|---|
Catalyst | Sulfuric acid (8 drops) | Sulfuric acid (0.5% w/w) |
Molar Ratio | 1:1.2 (SA:Ac₂O) | 1:2.0 (SA:Ac₂O) |
Reaction Temp. | 80–85°C | 70–75°C |
Purification | Water crystallization | Ethanol/water recrystallization |
Reported Yield | ~70% | 85–90% |
Post-1900 innovations included solvent-free reactions and continuous distillation of acetic acid byproducts, boosting yields to >90% [3] [9].
Bayer’s commercial strategy hinged on trademark protection, not patents. Germany’s Kaiserliches Patentamt rejected Bayer’s 1899 patent application due to prior art (Gerhardt, Kraut) [4] [8]. Instead, Bayer secured:
World War I irrevocably altered Aspirin’s global status. As part of German reparations, the U.S. Alien Property Custodian seized Bayer’s American assets in 1917, auctioning the "Aspirin" trademark to Sterling Products. By 1921, "aspirin" was ruled a generic term in the U.S., France, and the UK, voiding trademark rights [4] [8]. Bayer regained U.S. trademark control only in 1994 after acquiring Sterling Winthrop’s OTC division [8].
Table 3: Global Intellectual Property Timeline for Aspirin
Year | Event | Consequence |
---|---|---|
1899 | "Aspirin" trademark registered (Germany) | Brand identity established |
1900 | US Patent 644,077 granted | Monopoly on purified ASA process |
1917 | US Trademark confiscated during WWI | Sold to Sterling Products for $5.3 million |
1921 | US Court declares "aspirin" generic | Universal term for ASA |
1994 | Bayer repurchases OTC rights from SmithKline | "Bayer Aspirin" brand restored in the U.S. |
Bayer’s pre-WWI globalization involved aggressive marketing to physicians, including free powder samples and peer-reviewed clinical studies [2] [4]. This strategy established Aspirin as the first blockbuster pharmaceutical, with sales exceeding 50 tons annually by 1909 [1].
Compound Names Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7